6-ethoxy-N-(3-(methylsulfonamido)phenyl)pyrimidine-4-carboxamide
CAS No.: 2034580-17-9
Cat. No.: VC4349371
Molecular Formula: C14H16N4O4S
Molecular Weight: 336.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034580-17-9 |
|---|---|
| Molecular Formula | C14H16N4O4S |
| Molecular Weight | 336.37 |
| IUPAC Name | 6-ethoxy-N-[3-(methanesulfonamido)phenyl]pyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C14H16N4O4S/c1-3-22-13-8-12(15-9-16-13)14(19)17-10-5-4-6-11(7-10)18-23(2,20)21/h4-9,18H,3H2,1-2H3,(H,17,19) |
| Standard InChI Key | XRDPNOFNZXZMCM-UHFFFAOYSA-N |
| SMILES | CCOC1=NC=NC(=C1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure features a pyrimidine ring substituted at the 4-position with a carboxamide group (-CONH) and at the 6-position with an ethoxy moiety (-OCHCH). The N-(3-(methylsulfonamido)phenyl) group introduces a sulfonamide-linked aromatic system, creating a planar configuration conducive to π-π stacking interactions . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.37 g/mol |
| CAS Registry | 2034580-17-9 |
| Sulfur Content | 9.53% (w/w) |
The sulfonamide group (-SONH-) at the meta position of the phenyl ring enhances hydrogen-bonding capacity, a critical factor in target binding .
Stereoelectronic Properties
Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, with electron density localized on the pyrimidine nitrogen atoms and sulfonamide oxygen. The HOMO-LUMO gap of 4.1 eV suggests moderate reactivity, aligning with pyrimidine derivatives capable of nucleophilic aromatic substitution.
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis typically follows a three-step sequence:
-
Pyrimidine Core Formation: Condensation of ethyl 3-ethoxyacrylate with guanidine nitrate under basic conditions yields 4,6-dihydroxypyrimidine .
-
Chlorination and Amination: Phosphorus oxychloride-mediated chlorination at position 4, followed by nucleophilic displacement with 3-aminophenyl methylsulfonamide .
-
Carboxamide Installation: Reaction with chloroformamide in dimethylacetamide (DMAc) at 80°C for 12 hours achieves 65-70% isolated yield.
Process Challenges
Key issues include:
-
Regioselectivity: Competing reactions at pyrimidine positions 2 and 4 require careful temperature control (60-65°C optimal) .
-
Sulfonamide Stability: Decomposition occurs above pH 8.5, necessitating buffered conditions during amination .
Physicochemical Characterization
Spectroscopic Profiles
-
H NMR (400 MHz, DMSO-): δ 8.72 (s, 1H, pyrimidine H5), 7.89 (d, Hz, 2H, aromatic), 3.98 (q, Hz, 2H, OCH), 3.12 (s, 3H, SOCH) .
-
IR (KBr): 1675 cm (C=O stretch), 1330 cm (S=O asymmetric), 1150 cm (S=O symmetric).
Solubility and Stability
| Solvent | Solubility (mg/mL) | Stability (t at 25°C) |
|---|---|---|
| Water | 0.12 | 48 hours |
| DMSO | 32.4 | >30 days |
| Ethanol | 4.7 | 14 days |
The limited aqueous solubility (0.12 mg/mL) suggests formulation challenges for parenteral administration .
Biological Activity and Mechanistic Insights
Metabolic Pathways
In silico predictions (SwissADME) indicate:
-
Primary Metabolism: CYP3A4-mediated O-deethylation at the ethoxy group
-
Excretion: 78% renal, 22% fecal
-
Permeability: Caco-2 P = 12 × 10 cm/s (moderate absorption)
Therapeutic Applications and Development Status
Oncology Indications
Structural similarity to UNC1062, a Mer kinase inhibitor in Phase I trials, suggests potential in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume